molecular formula C20H20ClFN4OS B2617067 (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351590-14-1

(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2617067
CAS No.: 1351590-14-1
M. Wt: 418.92
InChI Key: QOMVVWZREJQHJD-UHFFFAOYSA-N
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Description

(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H20ClFN4OS and its molecular weight is 418.92. The purity is usually 95%.
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Scientific Research Applications

Analytical Methodologies

  • Chromatographic Analysis : Compounds with structural similarities to the query compound have been analyzed using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC) for the separation and determination of these compounds and their degradation products in dosage forms. This indicates the potential application of the queried compound in pharmaceutical quality control and stability testing (El-Sherbiny et al., 2005).

Pharmacological Research

  • Neuropathic Pain Management : Research on structurally related compounds, such as 5-HT1A receptor agonists, demonstrates potential applications in treating neuropathic pain, including persistent analgesia and curative-like actions on allodynia following spinal cord injury. This suggests potential research avenues for the queried compound in exploring new treatments for chronic pain conditions (Colpaert et al., 2004).

Antimicrobial and Antibacterial Activity

  • Antibacterial Activity : A series of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds, which share structural similarities with the query compound, have shown significant inhibition of bacterial growth, suggesting the potential of the queried compound for development as a new class of antibacterial agents (Nagaraj et al., 2018).

Molecular Design and Synthesis

  • Fluorescent Logic Gates : The development of compounds incorporating elements like piperazine and fluorophenyl moieties for applications as fluorescent logic gates in molecular electronics and sensing technologies. These compounds can be reconfigured between different logic operations based on solvent polarity, indicating the versatility of such structures in the design of molecular devices (Gauci & Magri, 2022).

Mechanism of Action

Properties

IUPAC Name

(2-fluorophenyl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS.ClH/c21-17-9-5-4-8-16(17)19(26)24-10-12-25(13-11-24)20-23-22-18(14-27-20)15-6-2-1-3-7-15;/h1-9H,10-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMVVWZREJQHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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